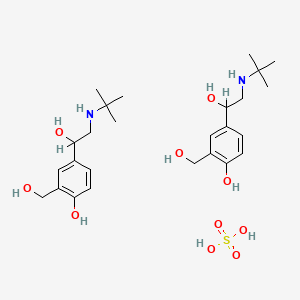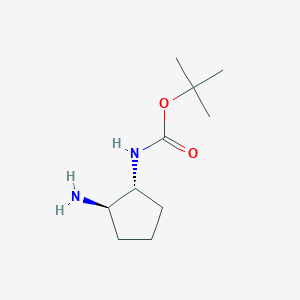
4-fluoro-N-(4-fluorophenyl)benzamide
Overview
Description
4-fluoro-N-(4-fluorophenyl)benzamide, also known as GSK1360707, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has been shown to exhibit potent inhibitory activity against a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-fluorophenyl)benzamide involves the inhibition of tankyrase enzyme activity. Tankyrase is involved in the regulation of various cellular processes, including the Wnt signaling pathway and telomere maintenance. Inhibition of tankyrase activity leads to the stabilization of Axin, a protein that plays a critical role in the regulation of the Wnt signaling pathway. This, in turn, leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-(4-fluorophenyl)benzamide have been extensively studied in preclinical models. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including colon, breast, and prostate cancer. Additionally, the compound has been shown to exhibit antifibrotic activity in preclinical models of liver and lung fibrosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-fluoro-N-(4-fluorophenyl)benzamide is its potent inhibitory activity against tankyrase enzyme. This makes it a promising candidate for the development of novel therapeutics for the treatment of various diseases. However, one of the limitations of the compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-fluoro-N-(4-fluorophenyl)benzamide. One of the potential areas of research is the development of novel formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Scientific Research Applications
The potential therapeutic applications of 4-fluoro-N-(4-fluorophenyl)benzamide have been extensively studied in the scientific literature. The compound has been shown to exhibit potent inhibitory activity against a specific enzyme known as tankyrase, which is involved in various cellular processes such as Wnt signaling and telomere maintenance. Inhibition of this enzyme has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and fibrosis.
properties
IUPAC Name |
4-fluoro-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQOPRDHXLLYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289244 | |
| Record name | 4-Fluoro-N-(4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-fluorophenyl)benzamide | |
CAS RN |
366-69-8 | |
| Record name | 4-Fluoro-N-(4-fluorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-(4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]indole](/img/structure/B3424677.png)

![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3424696.png)




![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B3424748.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424779.png)